molecular formula C25H25N5O3 B2456195 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide CAS No. 2034508-23-9

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B2456195
CAS No.: 2034508-23-9
M. Wt: 443.507
InChI Key: CQUNAADPNBAFKU-UHFFFAOYSA-N
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Description

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic small molecule designed for biochemical research. This compound features a naphthalimide core structure, a scaffold documented in scientific literature for its potential in anti-virulence therapeutic development . Compounds with this core, such as 1,8-naphthalimide (NAP), have been investigated as potent inhibitors of bacterial mono-ADP-ribosyltransferase (mART) toxins, which are key virulence factors produced by pathogenic bacteria . The molecular architecture of this reagent incorporates a piperazine linker and a pyridinyl acetamide tail, which may influence its solubility, bioavailability, and binding affinity, making it a candidate for structure-activity relationship (SAR) studies. Its primary research application is anticipated to be in the field of infectious disease and antimicrobial research, specifically in the exploration of anti-virulence strategies. This approach aims to disarm pathogens by inhibiting their toxin production rather than killing them outright, a promising pathway that may help circumvent multi-drug resistance mechanisms in offending microbes . Researchers may utilize this compound in in vitro enzymatic assays to characterize inhibition kinetics or in cellular models to assess its efficacy in protecting host cells from bacterial toxin-induced death. This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c31-22(27-19-6-3-9-26-16-19)17-29-12-10-28(11-13-29)14-15-30-24(32)20-7-1-4-18-5-2-8-21(23(18)20)25(30)33/h1-9,16H,10-15,17H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUNAADPNBAFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps starting from readily available precursors. The key synthetic steps include:

  • Formation of the 1,3-Dioxo-1H-benzo[de]isoquinoline Moiety: : This is achieved through a Friedel-Crafts acylation followed by intramolecular cyclization.

  • Attachment of the Piperazine Ring: : This involves a nucleophilic substitution reaction with an appropriate ethyl halide.

  • Acylation with Pyridin-3-yl Acetamide: : The final step involves coupling the intermediate with pyridin-3-yl acetamide under standard amide bond formation conditions, typically using coupling reagents like EDCI and HOBt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-efficiency. Common industrial techniques would include batch processing under controlled temperature and pressure conditions, with an emphasis on minimizing waste and maximizing product purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The isoquinoline moiety can undergo oxidation to form various oxidized derivatives.

  • Reduction: : The compound can be reduced at specific sites to yield reduced derivatives, potentially altering its biological activity.

Common Reagents and Conditions Used

  • Oxidizing Agents: : Agents like PCC or KMnO4 for oxidation reactions.

  • Reducing Agents: : Agents like LiAlH4 or NaBH4 for reduction reactions.

  • Nucleophiles and Electrophiles: : Various nucleophiles and electrophiles for substitution reactions, typically under mild conditions to avoid degradation of the compound.

Major Products Formed

The products of these reactions depend on the specific conditions and reagents used but typically include a range of oxidized, reduced, and substituted derivatives with potentially different biological activities.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzo[de]isoquinoline compounds have shown promising anticancer properties. The compound's structure suggests it may interact with various cellular pathways involved in cancer progression. For example, studies have demonstrated that similar compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Neurological Disorders

Compounds containing piperazine moieties have been explored for their neuroprotective effects. The potential application of this compound in treating neurological disorders such as schizophrenia and depression has been suggested due to its ability to modulate dopamine receptors, particularly the D3 receptor, which plays a critical role in mood regulation and cognitive functions .

Antimicrobial Properties

The presence of the dioxoisoquinoline structure may confer antimicrobial activity. Preliminary studies on related compounds have shown effectiveness against various bacterial strains, indicating that this compound could be further investigated for its potential as an antimicrobial agent .

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
Anticancer ActivityDemonstrated inhibition of cell proliferation in various cancer cell lines.
Neurological EffectsShowed promise as a modulator of dopamine receptors with potential antidepressant effects.
Antimicrobial ActivityExhibited activity against gram-positive and gram-negative bacteria, warranting further exploration as an antibiotic candidate.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound is known to bind to specific receptors or enzymes, modulating their activity.

  • Pathways Involved: : It can influence various biological pathways, including signaling cascades and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

When compared with other similar compounds, 2-(4-(2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide stands out due to its unique structural features and versatile applications:

  • Similar Compounds: : Other isoquinoline derivatives, piperazine-containing compounds, and pyridine-based molecules.

  • Uniqueness: : Its combination of the isoquinoline, piperazine, and pyridine moieties provides a unique set of chemical and biological properties not found in other compounds.

This thorough exploration of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide highlights its potential and importance in scientific research and various industrial applications.

Biological Activity

The compound 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide is a complex organic molecule with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Structure

  • Molecular Formula : C₃₈H₃₀N₄O₆
  • Molecular Weight : 638.668 g/mol
  • CAS Number : [88909-96-0]

Structural Characteristics

The compound features a benzo[de]isoquinoline core, which is known for its diverse pharmacological properties. The presence of piperazine and pyridine moieties may contribute to its interaction with various biological targets.

Anticancer Properties

Research indicates that compounds with similar structural frameworks exhibit significant anticancer activities. For instance, derivatives of benzo[de]isoquinoline have demonstrated the ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.

Case Study: Inhibition of Tumor Growth

A study on benzo[de]isoquinoline derivatives showed that they could inhibit the growth of various cancer cell lines, suggesting that the compound may also possess similar properties due to its structural similarities .

Antimicrobial Activity

Compounds containing piperazine and isoquinoline structures have been noted for their antimicrobial properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes.

Research Findings

In a comparative study, piperazine derivatives exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The inclusion of the benzo[de]isoquinoline structure may enhance this activity due to increased lipophilicity, facilitating better membrane penetration .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent is also noteworthy. Studies suggest that similar piperazine derivatives can modulate neurotransmitter systems, particularly dopamine receptors.

Selectivity for Dopamine Receptors

Research has shown that certain piperazine-based compounds selectively bind to dopamine D3 receptors over D2 receptors, which may be beneficial in treating conditions like schizophrenia and Parkinson's disease . This selectivity could be explored further in the context of the compound .

Data Table: Biological Activity Overview

Activity Type Mechanism Reference
AnticancerInhibition of tumor growth
AntimicrobialDisruption of bacterial cell walls
NeuropharmacologicalModulation of dopamine receptors

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR is crucial for optimizing the biological activity of this compound. The synthetic pathways typically involve multi-step reactions starting from simpler precursors, focusing on maintaining the integrity of the isoquinoline structure while introducing functional groups that enhance biological interactions.

Key Findings in SAR Studies

  • Substituent Effects : Variations in substituents on the piperazine and pyridine rings significantly affect binding affinity and selectivity towards biological targets.
  • Core Structure Importance : The benzo[de]isoquinoline core is essential for maintaining activity; modifications can lead to loss of function or reduced efficacy.

Q & A

Q. What are the key steps and characterization methods for synthesizing this compound?

The synthesis typically involves multi-step reactions, including coupling of the benzo[de]isoquinoline dione moiety with a piperazine-ethyl intermediate, followed by acetamide formation. Critical conditions include temperature control (e.g., 60–80°C for amide bond formation) and solvents like dimethyl sulfoxide (DMSO) or acetonitrile. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) are essential for structural confirmation. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What are the primary pharmacological activities reported for this compound?

Preliminary studies suggest interactions with biological targets such as kinase enzymes or G-protein-coupled receptors (GPCRs), attributed to its piperazine and pyridinyl acetamide motifs. While specific activity data for this compound is limited, structurally analogous compounds exhibit anticancer and antimicrobial properties .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Orthogonal analytical methods are employed:

  • NMR spectroscopy identifies proton environments and confirms substitution patterns.
  • Mass spectrometry validates molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy detects functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized during the piperazine-ethyl intermediate synthesis?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperazine coupling.
  • Catalyst use : Triethylamine or DMAP improves acylation efficiency.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions. Contradictions in yield reports (e.g., 40–75%) may arise from impurities in starting materials, necessitating pre-reaction purification .

Q. What strategies resolve contradictions in binding affinity data across studies?

Discrepancies in IC₅₀ values may stem from assay variability (e.g., cell line differences, ATP concentrations in kinase assays). To address this:

  • Use standardized positive controls (e.g., staurosporine for kinase inhibition).
  • Validate results with orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .

Q. How does the compound’s 3D conformation impact target engagement?

Computational modeling (e.g., molecular docking with AutoDock Vina) predicts binding poses, while experimental validation via X-ray crystallography or cryo-EM elucidates interactions with target proteins. The benzo[de]isoquinoline dione group may adopt a planar conformation, facilitating π-π stacking with aromatic residues in enzyme active sites .

Q. What methods are recommended for analyzing by-products during scale-up synthesis?

Advanced chromatographic techniques include:

  • LC-MS/MS to identify low-abundance by-products.
  • Preparative HPLC for isolation and structural analysis of impurities. Common by-products arise from incomplete piperazine alkylation or acetyl migration, requiring mid-reaction monitoring via TLC .

Methodological Guidance for Contradictory Data

Q. How to address conflicting solubility profiles in different solvents?

Solubility discrepancies (e.g., DMSO vs. aqueous buffers) are resolved by:

  • Co-solvent systems : Gradual addition of water to DMSO stock solutions.
  • Dynamic light scattering (DLS) to detect aggregation in aqueous media.
  • LogP calculation (e.g., using ChemAxon) to predict partitioning behavior .

Q. What experimental designs mitigate off-target effects in cellular assays?

  • CRISPR/Cas9 knockout models to confirm target specificity.
  • Selectivity profiling against related enzymes (e.g., kinase panels).
  • Metabolic stability tests in liver microsomes to rule out artifact signals from degradation products .

Structural and Functional Analysis

Q. How to determine the role of the pyridinyl acetamide group in bioactivity?

  • SAR studies : Synthesize analogs with modified pyridinyl substituents (e.g., 2-pyridinyl vs. 4-pyridinyl).
  • Pharmacophore mapping : Highlight hydrogen-bonding interactions between the acetamide carbonyl and target residues .

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